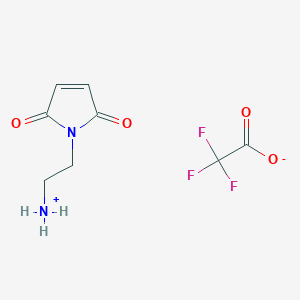
N-(2-Aminoethyl)maleimide, trifluoroacetate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)maleimide, trifluoroacetate salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is known for its role in biochemical applications, particularly in protein crosslinking and modification.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)maleimide, trifluoroacetate salt typically involves the reaction of 2,5-dioxopyrrolidin-1-yl compounds with ethylazanium and trifluoroacetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures that the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)maleimide, trifluoroacetate salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)maleimide, trifluoroacetate salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a crosslinker in polymer chemistry.
Biology: Employed in protein modification and labeling, facilitating the study of protein interactions and functions.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism by which N-(2-Aminoethyl)maleimide, trifluoroacetate salt exerts its effects involves its ability to form stable covalent bonds with target molecules. This property makes it effective in crosslinking proteins and other biomolecules, thereby altering their structure and function. The molecular targets and pathways involved include lysine residues in proteins, which are commonly modified by this compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Maleimidoethylamine trifluoroacetate: Similar in structure and used in protein modification.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its role in monoclonal antibody production.
Uniqueness
N-(2-Aminoethyl)maleimide, trifluoroacetate salt is unique due to its specific trifluoroacetate component, which enhances its stability and reactivity in various chemical and biological applications. This makes it particularly valuable in fields requiring precise and stable modifications .
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)ethylazanium;2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.C2HF3O2/c7-3-4-8-5(9)1-2-6(8)10;3-2(4,5)1(6)7/h1-2H,3-4,7H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHKVOGCDPODMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC[NH3+].C(=O)(C(F)(F)F)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













